2,2,5,5-Tetramethyloxolane-3-carboxylic acid

Description

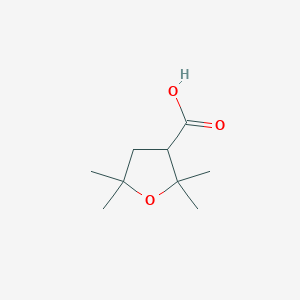

Structure

3D Structure

Properties

IUPAC Name |

2,2,5,5-tetramethyloxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-8(2)5-6(7(10)11)9(3,4)12-8/h6H,5H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNJAOWNKAECIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(O1)(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyloxolane-3-carboxylic acid typically involves the cyclodehydration of 2,5-dimethylhexane-2,5-diol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or zeolites, with the latter providing particularly high yields . The process involves the removal of water molecules to form the oxolane ring structure.

Industrial Production Methods

Industrial production of this compound can be achieved through bio-based routes. One such method involves the use of methyl levulinate, a by-product of sugar dehydration, which undergoes triple methylation using methyl magnesium chloride to yield 2,5-dimethylhexane-2,5-diol. This intermediate is then cyclodehydrated using H-BEA zeolites to produce high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyloxolane-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

- Solvent in Organic Synthesis : 2,2,5,5-Tetramethyloxolane-3-carboxylic acid serves as a solvent in various organic reactions due to its stability and low toxicity. It has been successfully used as a substitute for toluene in Buchwald-Hartwig amination reactions, demonstrating similar or improved yields while reducing environmental hazards associated with traditional solvents .

Biology

- Biological Activity : Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer properties. Studies have shown significant reductions in viability for cancer cell lines such as breast and prostate cancers, attributed to apoptosis induction via caspase pathways.

Medicine

- Drug Development : Ongoing research is focused on the application of this compound in drug delivery systems and the development of pharmaceuticals targeting microbial infections and cancer cells. Its unique structure enhances solubility and reactivity in biological systems.

Industry

- Polymer Production : The compound is utilized in the manufacturing of polymers and adhesives due to its favorable chemical properties. Its low toxicity makes it an attractive option for industrial applications.

Antimicrobial Efficacy Study

A study published in ACS Sustainable Chemistry & Engineering demonstrated that this compound outperformed traditional solvents like toluene in facilitating reactions involving electron-deficient aryl bromides. This enhanced reactivity may contribute to its antimicrobial effectiveness .

Anticancer Activity Investigation

In vitro studies revealed that the compound significantly reduces the viability of various cancer cell lines. The mechanism involves the activation of apoptotic pathways, indicating its potential as an anticancer agent.

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 2,2,5,5-Tetramethyloxolane-3-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to form hydrogen-bonded complexes, which can influence its reactivity and interactions with other molecules. Steric hindrance from the four methyl groups can prevent the formation of certain complexes, leading to unique reaction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

TMO’s unique properties distinguish it from conventional solvents. Below is a detailed comparison:

Table 1: Key Properties of TMO and Comparable Solvents

| Property | TMO | Toluene | THF | 2-MeTHF | 1,4-Dioxane |

|---|---|---|---|---|---|

| Boiling Point (°C) | 140–145 | 110.6 | 66 | 80 | 101.3 |

| Peroxide Formation | None | None | High | Moderate | High |

| Polarity (Log P) | ~2.5 | 2.73 | 0.46 | 1.94 | -0.27 |

| Bio-based Potential | 64% bio-carbon (demonstrated) | Petroleum-derived | Petroleum-derived | Partially bio-based | Petroleum-derived |

| Applications | Polymerizations, extractions | Adhesives, coatings | Polymerizations, Grignard | Pharmaceutical synthesis | Lab solvent, stabilizer |

Key Findings:

Performance in Reactions: TMO matches toluene’s performance in radical polymerizations and Grignard reactions while surpassing it in lipophilic solute extraction (e.g., fatty acids and phenols) due to its balanced polarity .

Sustainability : Bio-based TMO synthesis routes (e.g., from methyl levulinate) reduce reliance on fossil fuels, whereas toluene and 1,4-dioxane remain petroleum-dependent .

Thermal Stability : TMO’s higher boiling point (vs. THF or 2-MeTHF) enables its use in high-temperature reactions without rapid evaporation .

Limitations:

Biological Activity

2,2,5,5-Tetramethyloxolane-3-carboxylic acid (TMOCA) is a heterocyclic organic compound characterized by a five-membered oxolane ring with four methyl groups and a carboxylic acid functional group. This unique structure contributes to its stability and reactivity, making it a subject of interest in various biological and chemical research areas. Recent studies have highlighted its potential antimicrobial and anticancer properties, which warrant a closer examination of its biological activities.

TMOCA is derived from tetrahydrofuran, where the hydrogen atoms adjacent to the oxygen in the ring are replaced by methyl groups. The compound's chemical formula is CHO. The presence of the carboxylic acid group enhances its reactivity and solubility in biological systems.

Table 1: Comparison of TMOCA with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2,2,5,5-Tetramethyltetrahydrofuran | Similar oxolane ring | Non-polar solvent properties without peroxide risk |

| 2,5-Dimethylfuran | Different substitution pattern | More reactive due to fewer methyl substituents |

Antimicrobial Properties

Research indicates that TMOCA exhibits significant antimicrobial activity against various pathogens. A study reported that TMOCA derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

TMOCA has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific biochemical pathways. For instance, it has been shown to inhibit cell proliferation in certain cancer cell lines by modulating signaling pathways associated with cell growth and survival.

The exact mechanism through which TMOCA exerts its biological effects is still under investigation. However, the following pathways have been identified:

- Oxidative Stress Induction : TMOCA may increase the production of reactive oxygen species (ROS), leading to oxidative damage in cancer cells.

- Enzyme Inhibition : It has been suggested that TMOCA can inhibit key enzymes involved in cellular metabolism and proliferation.

Case Studies

- Antimicrobial Efficacy Study : A study published in ACS Sustainable Chemistry & Engineering demonstrated that TMOCA outperformed traditional solvents like toluene in facilitating reactions involving electron-deficient aryl bromides. This enhanced reactivity was attributed to its unique chemical properties, which may also contribute to its antimicrobial effectiveness .

- Anticancer Activity Investigation : In vitro studies have shown that TMOCA can significantly reduce the viability of various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis was linked to the activation of caspase pathways .

Research Applications

TMOCA's unique properties make it suitable for various applications:

- Green Chemistry : Its low toxicity and biodegradability position TMOCA as a promising alternative solvent in organic synthesis.

- Drug Development : Ongoing research aims to explore TMOCA derivatives for their potential as pharmaceutical agents targeting microbial infections and cancer.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for achieving high enantiomeric purity in 2,2,5,5-Tetramethyloxolane-3-carboxylic acid?

- Methodological Answer : Stereoselective synthesis using chiral catalysts (e.g., asymmetric organocatalysis) is recommended. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, analogous oxolane derivatives have been synthesized via ring-closing metathesis or lactonization under controlled conditions to preserve stereochemistry . Post-synthesis purification via recrystallization in non-polar solvents can further enhance purity .

Q. How should researchers handle and store this compound to minimize degradation?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent oxidation and photodegradation. The tetramethyl substituents may impart steric stability, but carboxylic acid functionality necessitates anhydrous conditions to avoid hydrolysis. Safety protocols for handling corrosive substances (e.g., gloves, fume hood) should align with institutional guidelines .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy. For example, -NMR can resolve methyl group splitting patterns (δ ~1.2–1.5 ppm) and oxolane ring protons (δ ~4.0–5.0 ppm). IR should confirm carboxylic acid O–H stretching (~2500–3000 cm) and C=O vibrations (~1700 cm). Mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic vs. computational structural data?

- Methodological Answer : Resolve discrepancies by cross-validating X-ray crystallography (e.g., CCDC-deposited structures) with density functional theory (DFT) calculations. For instance, hydrogen-bonding networks in analogous dioxane-carboxylic acids were confirmed via crystallography, while DFT optimized geometries explained torsional strain in methyl-substituted rings .

Q. What experimental designs mitigate byproduct formation during synthesis?

- Methodological Answer : Optimize reaction stoichiometry and temperature to suppress anhydride formation, a common byproduct in carboxylic acid syntheses. In related systems, slow addition of dehydrating agents (e.g., DCC) and low-temperature activation (<0°C) reduced anhydride yields. Monitor via -NMR or TLC .

Q. How can in vitro assays elucidate the compound’s bioactivity?

- Methodological Answer : Use enzyme inhibition assays (e.g., esterases or dehydrogenases) to test competitive binding. For chiral studies, employ enantiomer-specific assays with fluorescence polarization. Cell viability assays (MTT/XTT) in cancer or microbial models can screen for therapeutic potential, guided by structural analogs with reported bioactivity .

Q. What computational tools predict intermolecular interactions in crystal packing?

- Methodological Answer : Molecular docking (AutoDock Vina) and Mercury CSD software analyze hydrogen-bonding and van der Waals interactions. For example, the crystal structure of 2,2,5-trimethyl-dioxane-carboxylic acid revealed dimeric H-bonding motifs, which can be modeled using PubChem’s computed electrostatic potential maps .

Data Contradiction Analysis

Example Table : Conflicting NMR Shifts in Analogous Compounds

| Compound | -NMR (δ, ppm) | Source | Resolution Method |

|---|---|---|---|

| 3-Thiophenecarboxylic acid | 7.2–7.5 (aromatic H) | X-ray crystallography | |

| Dioxane-carboxylic acid | 4.1–4.3 (oxolane H) | DFT optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.